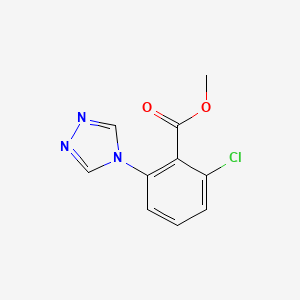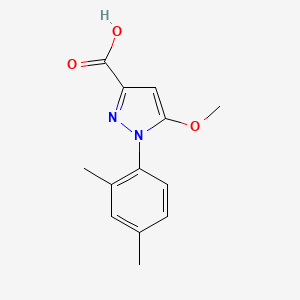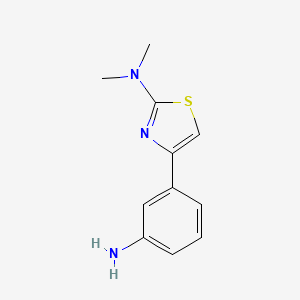
(2,5-Difluoropyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluoropyridin-3-yl)méthanol: est un composé organique de formule moléculaire C6H5F2NO. Il s'agit d'un dérivé de la pyridine, où deux atomes de fluor sont substitués aux positions 2 et 5, et un groupe hydroxyméthyle est attaché à la position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du (2,5-Difluoropyridin-3-yl)méthanol implique généralement la fluoration de dérivés de la pyridine suivie de l'introduction du groupe hydroxyméthyle. Une méthode courante consiste à faire réagir la 2,5-difluoropyridine avec du formaldéhyde en présence d'une base pour former le produit souhaité. Les conditions de réaction impliquent souvent des températures modérées et l'utilisation de solvants comme l'éthanol ou le méthanol.
Méthodes de production industrielle: La production industrielle de (2,5-Difluoropyridin-3-yl)méthanol peut impliquer des procédés de fluoration à grande échelle suivis d'une réduction catalytique. L'utilisation de réacteurs à flux continu et de techniques de purification avancées garantit un rendement et une pureté élevés du composé.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: (2,5-Difluoropyridin-3-yl)méthanol peut subir des réactions d'oxydation pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction: Le composé peut être réduit pour former divers dérivés, selon les agents réducteurs utilisés.
Substitution: Il peut participer à des réactions de substitution nucléophile, où les atomes de fluor peuvent être remplacés par d'autres nucléophiles.
Réactifs et conditions courants:
Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction: Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.
Substitution: Nucléophiles tels que les amines ou les thiols en présence de catalyseurs.
Produits principaux:
Oxydation: Acide 2,5-difluoropyridine-3-carboxylique.
Réduction: 2,5-Difluoropyridin-3-ylméthane.
Substitution: Divers dérivés de la pyridine substitués.
Applications de la recherche scientifique
Chimie: (2,5-Difluoropyridin-3-yl)méthanol est utilisé comme un bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les effets de la substitution du fluor sur l'activité biologique. Il sert de précurseur pour la synthèse de produits pharmaceutiques et d'agrochimiques fluorés.
Médecine: Le composé est étudié pour son utilisation potentielle dans le développement de médicaments. Les atomes de fluor dans les produits pharmaceutiques peuvent améliorer la stabilité métabolique et la biodisponibilité, faisant du (2,5-Difluoropyridin-3-yl)méthanol un intermédiaire précieux en chimie médicinale.
Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Ses propriétés uniques le rendent adapté aux applications dans les revêtements, les adhésifs et les matériaux électroniques.
Mécanisme d'action
Le mécanisme d'action du (2,5-Difluoropyridin-3-yl)méthanol implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes de fluor peut influencer les propriétés électroniques du composé, améliorant son affinité de liaison à certaines enzymes ou à certains récepteurs. Le groupe hydroxyméthyle peut participer à des liaisons hydrogène, stabilisant davantage l'interaction avec les cibles biologiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets thérapeutiques ou industriels souhaités.
Applications De Recherche Scientifique
Chemistry: (2,5-Difluoropyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a precursor for the synthesis of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential use in drug development. Fluorine atoms in pharmaceuticals can enhance metabolic stability and bioavailability, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (2,5-Difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
- (3,5-Difluoropyridin-2-yl)méthanol
- (5,6-Difluoropyridin-3-yl)méthanol
- (2,4-Difluoropyridin-3-yl)méthanol
Comparaison:
- (3,5-Difluoropyridin-2-yl)méthanol: Structure similaire mais avec des atomes de fluor à des positions différentes, conduisant à des propriétés électroniques et stériques différentes.
- (5,6-Difluoropyridin-3-yl)méthanol: Les atomes de fluor sont adjacents, ce qui peut affecter la réactivité du composé et son interaction avec d'autres molécules.
- (2,4-Difluoropyridin-3-yl)méthanol: La position des atomes de fluor peut influencer le comportement chimique du composé et ses applications dans divers domaines.
Unicité: (2,5-Difluoropyridin-3-yl)méthanol est unique en raison du positionnement spécifique des atomes de fluor et du groupe hydroxyméthyle, qui confère des propriétés chimiques et physiques distinctes. Cette unicité en fait un composé précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C6H5F2NO |
|---|---|
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(2,5-difluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |
Clé InChI |
BYBMAIWRUWGHDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)


![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)



![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)



